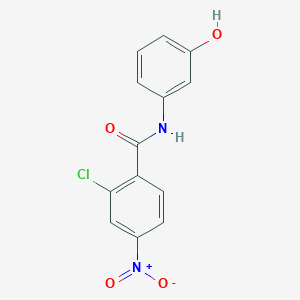

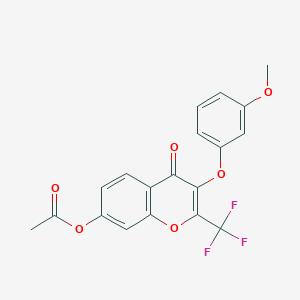

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. It was first synthesized in 2008 and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Structural Insights

A foundational aspect of the research on N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide and related compounds involves their synthesis and the exploration of their molecular structures. Studies have detailed the synthesis processes, revealing the structural intricacies and the potential functional sites within these molecules that could interact with biological targets. The work by Asiri, Faidallah, Alamry, Ng, and Tiekink (2012) demonstrates the molecular twists and the significant dihedral angles within a similar compound, highlighting the importance of molecular architecture in its potential applications (Asiri et al., 2012).

Biological Activities and Applications

Research into the biological activities of sulfonamide-based compounds has shown a wide range of potential applications, from anti-inflammatory and anticancer properties to enzyme inhibition. For instance, sulfonamides have been evaluated for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies by Büyükkıdan et al. (2017) and Mert et al. (2015, 2016) have focused on the synthesis and in vitro inhibition of metal complexes of pyrazole-based sulfonamides on human erythrocyte carbonic anhydrase isozymes, revealing significant inhibitory activity which suggests potential therapeutic applications in conditions where CA activity is implicated (Büyükkıdan et al., 2017); (Mert et al., 2015); (Mert et al., 2016).

Anticancer and Antibacterial Potentials

The anticancer and antibacterial potentials of sulfonamide derivatives have also been explored. Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and tested them for their in vitro antiproliferative activities, showing promising results against certain cancer cell lines (Mert et al., 2014). Furthermore, Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents, contributing to the search for novel antibacterial therapies (Azab et al., 2013).

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c1-20-11-14(10-18-20)26(23,24)19-13-5-4-12-6-7-21(15(12)9-13)17(22)16-3-2-8-25-16/h2-5,8-11,19H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXOSSIOOJIUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)

![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)

![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)

![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)